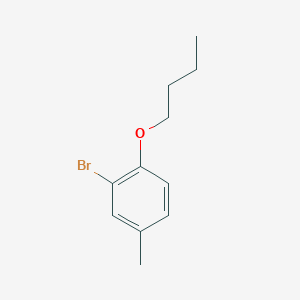

2-Bromo-1-butoxy-4-methylbenzene

Vue d'ensemble

Description

“2-Bromo-1-butoxy-4-methylbenzene” is an organic compound with the molecular formula C11H15BrO and a molecular weight of 243.14 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H15BrO/c1-3-4-7-13-11-6-5-9(2)8-10(11)12/h5-6,8H,3-4,7H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure. Unfortunately, a detailed molecular structure analysis is not available in the search results.

Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . Unfortunately, other physical and chemical properties such as density, boiling point, and melting point are not available in the search results .

Applications De Recherche Scientifique

Ultrasound-Assisted Organic Synthesis

Research has explored the ultrasound-assisted preparation of organic compounds, highlighting the efficiency of ultrasonic irradiation in enhancing reaction rates and yields. For instance, the preparation of nitro aromatic ethers via ultrasound-assisted liquid-liquid phase-transfer catalysis has been demonstrated, offering insights into how similar methodologies could be applied to the synthesis or modification of "2-Bromo-1-butoxy-4-methylbenzene" (Harikumar & Rajendran, 2014).

Supercapacitor Applications

The electrochemical behavior of carbon electrodes in solutions modified by various redox-active species, including bromine derivatives, has been studied. This research demonstrates the potential for bromine derivatives to enhance the capacitance of supercapacitors, suggesting possible electrochemical applications for similarly structured compounds (Frąckowiak et al., 2014).

Aryl Radical Cyclization and Carboxylation

Studies on the electrochemical reduction of bromobenzenes in the presence of carbon dioxide have successfully constructed complex organic skeletons, offering pathways for synthesizing valuable organic intermediates. This could hint at the synthetic versatility of "this compound" in creating complex molecules (Katayama et al., 2016).

High-Temperature Oxidation and Pyrolysis

The thermal degradation of bromophenols has been studied to understand the formation mechanisms of environmentally persistent pollutants. Such research is crucial for assessing the environmental impact of brominated compounds and could be relevant for evaluating the stability and degradation products of "this compound" (Evans & Dellinger, 2005).

Chemical Functionalization and Surface Modification

The chemical functionalization of electrodes with bromobenzene derivatives in ionic liquids illustrates the potential for modifying surface properties for various applications, including sensors and catalysis. This suggests a broader application scope for brominated compounds in materials science (Actis et al., 2008).

Safety and Hazards

“2-Bromo-1-butoxy-4-methylbenzene” is classified under GHS07 for safety . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Mécanisme D'action

Target of Action

The primary target of 2-Bromo-1-butoxy-4-methylbenzene is the benzylic position of the benzene ring . This position is particularly reactive due to the resonance stabilization that can occur after the reaction .

Mode of Action

this compound interacts with its target through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathways affected by this compound involve the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

The compound’s molecular weight (24314) and its physical form (liquid) suggest that it may be well-absorbed and distributed throughout the body .

Result of Action

The result of the action of this compound is the formation of a new carbon-carbon bond, which can lead to the synthesis of a wide variety of organic compounds . The exact molecular and cellular effects of this compound’s action would depend on the specific context of its use.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the temperature and pH of the reaction environment can affect the rate and outcome of the electrophilic aromatic substitution . Additionally, the presence of other substances in the reaction mixture can also influence the compound’s action, efficacy, and stability.

Propriétés

IUPAC Name |

2-bromo-1-butoxy-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-3-4-7-13-11-6-5-9(2)8-10(11)12/h5-6,8H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTTSUCJWTOUROS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

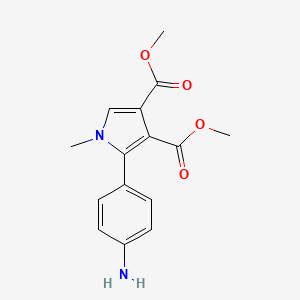

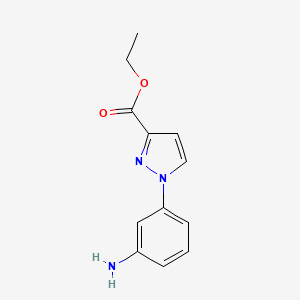

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-aminopropyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B1518790.png)

![6-cyclopropyl-1-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1518791.png)

![4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1518795.png)

![5-(4-aminophenyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione](/img/structure/B1518796.png)

![N-[2-(4-tert-butyl-2,6-dimethylphenyl)ethyl]-2-chloroacetamide](/img/structure/B1518798.png)

![7-Ethyl 2-methyl 6-(3-hydroxypropyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-dicarboxylate](/img/structure/B1518799.png)

![Ethyl 3-carbamoyl-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1518800.png)

![2-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1518802.png)

![N-[4-(2-chloroacetyl)-2-(methylsulfanyl)phenyl]acetamide](/img/structure/B1518804.png)